1-(Difluoromethyl)pyrene
Description
BenchChem offers high-quality 1-(Difluoromethyl)pyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)pyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSRSKFOPLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312772 | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-16-3 | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Difference between 1-(Difluoromethyl)pyrene and 1-(Trifluoromethyl)pyrene
This guide serves as a technical whitepaper for researchers in medicinal chemistry and materials science, focusing on the distinct physicochemical and synthetic profiles of 1-(Difluoromethyl)pyrene and 1-(Trifluoromethyl)pyrene.
Comparative Analysis of Synthesis, Physicochemical Properties, and Applications
Executive Summary
The pyrene fluorophore is a cornerstone of photophysical research due to its long fluorescence lifetime and sensitivity to microenvironmental polarity. Functionalization at the 1-position (the most active site for electrophilic substitution) with fluorinated alkyl groups—specifically difluoromethyl (
While often grouped together as "fluoroalkyl derivatives," these two moieties offer radically different tools for the drug designer and materials scientist. The
Physicochemical Comparison
The choice between a difluoromethyl and trifluoromethyl substituent fundamentally alters the molecular interaction profile of the pyrene core.
The Bioisostere Divergence
-
1-(Trifluoromethyl)pyrene: The
group is a bioisostere of the isopropyl or ethyl group but with inverted electronic properties. It is non-polarizable and provides a hydrophobic "Teflon-like" shield, often used to block metabolic hotspots (e.g., preventing oxidation at the 1-position). -
1-(Difluoromethyl)pyrene: The
group is increasingly recognized as a bioisostere of the hydroxyl ( ) or thiol ( ) groups. The C-H bond in is polarized by the two fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor (HBD).
Quantitative Property Matrix
| Property | 1-(Difluoromethyl)pyrene ( | 1-(Trifluoromethyl)pyrene ( |
| Electronic Effect | Strong EWG ( | Very Strong EWG ( |
| H-Bonding | Donor (Weak to Moderate) | None (Acceptor only, very weak) |
| Lipophilicity ( | Moderate increase (+0.3 to +0.6 vs H) | High increase (+1.0 to +1.2 vs H) |
| Steric Bulk (Van der Waals) | ||
| Metabolic Stability | High (C-H bond is deactivated) | Extreme (C-F bonds are inert) |
| Fluorescence Impact | Quenches QY less than | Bathochromic shift; generally lower QY than alkyl-pyrenes |
Synthetic Pathways
The introduction of these groups requires divergent synthetic strategies. Direct fluorination of the pyrene ring is non-selective; therefore, indirect methods via oxidized or halogenated intermediates are required.
Synthesis of 1-(Difluoromethyl)pyrene
This derivative is typically accessed via the Deoxyfluorination of 1-Pyrenecarboxaldehyde .
-
Precursor: 1-Pyrenecarboxaldehyde (Synthesized via Vilsmeier-Haack formylation of pyrene).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism: Nucleophilic fluorination where the carbonyl oxygen is replaced by two fluorine atoms.
Protocol:
-
Dissolve 1-pyrenecarboxaldehyde (1.0 eq) in anhydrous DCM under
. -
Cool to 0°C. Dropwise add DAST (1.5 eq).
-
Allow to warm to RT and stir for 12–24h.
-
Safety: Quench carefully with sat.
(gas evolution). -
Extract with DCM, dry over
, and purify via silica column (Hexane/EtOAc).
Synthesis of 1-(Trifluoromethyl)pyrene
This derivative is best accessed via Copper-Mediated Cross-Coupling .
-
Precursor: 1-Iodopyrene (preferred) or 1-Bromopyrene.
-
Reagent: Methyl fluorosulfonyldifluoroacetate (
) or Ruppert-Prakash reagent ( ) with CuI. -
Mechanism: Formation of a transient
species which undergoes oxidative addition/reductive elimination with the aryl halide.
Protocol:
-
Combine 1-iodopyrene (1.0 eq), CuI (0.2 eq), and KF (2.0 eq) in anhydrous DMF/NMP.
-
Add
(1.5 eq) slowly. -
Heat to 80–100°C in a sealed tube for 16h.
-
Workup with water/ether extraction.
-
Purification requires careful separation from proto-dehalogenated byproducts (pyrene).
Visualized Synthesis Logic
Figure 1: Divergent synthetic pathways for fluorinated pyrene derivatives.
Photophysical Properties & Applications
Both derivatives retain the characteristic vibronic structure of pyrene fluorescence, but the electron-withdrawing nature of the fluorinated groups induces specific changes.
Fluorescence Modulation
-
Solvatochromism: The
derivative shows higher sensitivity to solvent polarity and H-bonding capacity (protic solvents) compared to the derivative. -
Emission Shift: Both groups induce a bathochromic (red) shift relative to unsubstituted pyrene due to the expansion of the
-system and inductive stabilization of the LUMO. The group, being more electron-withdrawing, typically results in a slightly larger shift but may suffer from lower quantum yields due to increased non-radiative decay pathways.
Application Decision Logic
When designing a probe or drug candidate, use the following logic to select the correct derivative:
Figure 2: Decision matrix for selecting between difluoromethyl and trifluoromethyl bioisosteres.
References
-
BenchChem. (2025).[1] The Synthesis of 1-Hydroxypyrene from Pyrene: A Technical Guide. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Lafargue, P., et al. (1995). DAST as a Useful Reagent for the Preparation of 2-Oxazolines. Heterocycles. Link
-
OMLC. (1995).[2] Pyrene Optical Absorption and Fluorescence Spectra. Oregon Medical Laser Center.[2] Link
-
Barbera, J., et al. (2006). Highly Fluorescent Crystalline and Liquid Crystalline Columnar Phases of Pyrene-Based Structures. Journal of the American Chemical Society. Link
Sources
A Technical Guide to the Electronic Effects of the Difluoromethyl Group on Pyrene Fluorescence
Abstract: The strategic functionalization of polycyclic aromatic hydrocarbons (PAHs) is a pivotal strategy in the development of advanced materials and biomedical probes. Pyrene, a archetypal PAH, is renowned for its unique photophysical properties, including a long fluorescence lifetime and pronounced sensitivity to its local environment. The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, offers a powerful means to modulate these properties. This technical guide provides an in-depth analysis of the electronic effects of the CF2H group on the fluorescence of pyrene. We will explore the fundamental electronic nature of the CF2H group, predict its impact on the photophysics of the pyrene core, and provide detailed experimental protocols for the synthesis and characterization of a model compound, 1-(difluoromethyl)pyrene. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies for the rational design of novel fluorescent materials.
Introduction: The Intersection of Pyrene Photophysics and Organofluorine Chemistry
Pyrene (C₁₆H₁₀) is one of the most extensively studied polycyclic aromatic hydrocarbons, valued for its distinctive fluorescence characteristics. Its emission spectrum is highly sensitive to solvent polarity, a phenomenon known as the Ham effect, making it a valuable probe for microenvironments.[1][2] Key features of pyrene's photophysics include a high fluorescence quantum yield, a long excited-state lifetime (e.g., ~410 nanoseconds in ethanol), and the ability to form excited-state dimers (excimers) at high concentrations, which exhibit a characteristic broad, red-shifted emission.[1][3] These properties have led to its use in studying polymer structures, micelles, and biological membranes.[3][4]
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[5] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique properties, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics. The difluoromethyl (CF2H) group, in particular, has garnered significant interest as it is considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a "lipophilic hydrogen bond donor".[6] Its electronic influence is primarily electron-withdrawing, albeit weaker than the well-known trifluoromethyl (CF3) group.[7]
This guide will systematically dissect the expected consequences of attaching a CF2H group to the pyrene aromatic system, focusing on how its electronic perturbations are likely to manifest in the absorption and fluorescence properties of the molecule.
The Electronic Character of the Difluoromethyl Group
The electronic effect of a substituent on an aromatic ring is a combination of inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects. These are often quantified by Hammett constants (σ).
-
Inductive Effect (σI): Due to the high electronegativity of the two fluorine atoms, the CF2H group exerts a strong negative inductive effect (-I), withdrawing electron density from the pyrene core through the sigma bond framework.
-
Resonance Effect (σR): The CF2H group has a negligible resonance effect. Unlike groups with lone pairs (e.g., -NH2) or π-bonds (e.g., -NO2), it cannot effectively donate or withdraw electrons via the π-system.
-
Overall Effect: The CF2H group functions as a moderately electron-withdrawing group, primarily through induction. Its Hammett constants (e.g., σm ≈ 0.31 for ArOCF2H) reflect this character, placing it between the strongly withdrawing -CF3 group and a simple alkyl group.[7] Furthermore, the C-H bond in the CF2H group can act as a hydrogen bond donor, a property not shared by -CH3 or -CF3 groups, which can influence intermolecular interactions in condensed phases or in protic solvents.[6][7]
Predicted Effects on Pyrene's Photophysical Properties
Attaching an electron-withdrawing group (EWG) like CF2H to the π-system of pyrene is expected to modulate its electronic structure and, consequently, its interaction with light. Theoretical studies on substituted pyrenes confirm that EWGs can significantly alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
3.1. Absorption and Emission Spectra
The primary electronic transition responsible for pyrene's fluorescence involves the promotion of an electron from the HOMO to the LUMO (S₀ → S₁). The CF2H group is expected to stabilize both the HOMO and LUMO through its inductive effect. However, the stabilization of the HOMO is typically more pronounced. This leads to a narrowing of the HOMO-LUMO gap .
-
Bathochromic Shift (Red Shift): A smaller energy gap corresponds to the absorption of lower-energy light. Therefore, a bathochromic shift in the absorption (λ_abs_) and fluorescence (λ_em_) maxima is predicted for 1-(difluoromethyl)pyrene compared to unsubstituted pyrene. While amides, which can have complex electronic effects, cause small spectral shifts in pyrene, purely inductive EWGs are expected to have a more direct impact on the frontier orbital energies.[9]
3.2. Fluorescence Quantum Yield (ΦF) and Lifetime (τF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is determined by the competition between radiative decay (fluorescence, k_r_) and non-radiative decay (internal conversion, intersystem crossing, k_nr_).
Φ_F_ = k_r_ / (k_r_ + k_nr_)
The introduction of the CF2H group could influence ΦF in several ways:
-
Increased Intramolecular Charge Transfer (ICT) Character: The EWG nature of CF2H can induce a degree of charge transfer character in the excited state. In molecules with significant ICT, the excited state often has a larger dipole moment than the ground state, making it more sensitive to solvent polarity.[10] This increased polarity can enhance non-radiative decay pathways in polar solvents, potentially decreasing the quantum yield .
-
Heavy Atom Effect: While fluorine is a light atom, the presence of multiple C-F bonds can sometimes slightly increase the rate of intersystem crossing (S₁ → T₁) due to enhanced spin-orbit coupling, which would also lead to a decrease in quantum yield .
The fluorescence lifetime (τF = 1 / (k_r_ + k_nr_)) is inversely proportional to the sum of the radiative and non-radiative decay rates. If non-radiative decay pathways (k_nr_) become more significant upon CF2H substitution, a shorter fluorescence lifetime is expected.
3.3. Summary of Predicted Photophysical Changes
The table below summarizes the anticipated effects of substituting a difluoromethyl group at the 1-position of pyrene.
| Photophysical Parameter | Unsubstituted Pyrene (Approx. Value) | Predicted Change for 1-(Difluoromethyl)pyrene | Rationale |
| Absorption Max (λ_abs_) | ~335 nm (in cyclohexane) | Bathochromic Shift (Red Shift) | EWG narrows the HOMO-LUMO gap.[8] |
| Emission Max (λ_em_) | ~373, 384 nm (in cyclohexane) | Bathochromic Shift (Red Shift) | Consequence of the narrowed energy gap. |
| Stokes Shift | ~38 nm | Increase | Increased ICT character in the excited state can lead to greater geometric relaxation. |
| Quantum Yield (Φ_F_) | ~0.65 (in ethanol)[1] | Decrease | Potential for enhanced non-radiative decay via ICT or increased intersystem crossing. |
| Fluorescence Lifetime (τ_F_) | ~410 ns (in ethanol)[1] | Decrease | Increase in the non-radiative decay rate (k_nr_). |
Experimental Validation: Synthesis and Characterization
To empirically validate these predictions, a robust experimental plan is required. This involves the synthesis of the target compound, 1-(difluoromethyl)pyrene, followed by a thorough photophysical characterization.
4.1. Synthetic Protocol: Palladium-Catalyzed Difluoromethylation
Recent advances in synthetic chemistry have provided reliable methods for introducing the CF2H group. A plausible route involves the palladium-catalyzed cross-coupling of an aryl halide (1-bromopyrene) with a difluoromethyl source.[7]
Objective: To synthesize 1-(difluoromethyl)pyrene from 1-bromopyrene.
Materials:
-
1-bromopyrene
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (ligand)
-
Potassium fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 1-bromopyrene (1.0 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.10 eq), and KF (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., 4:1 ratio). Stir the mixture for 10 minutes.
-
Difluoromethylating Agent: Add TMSCF2H (1.5 eq) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality Insight: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the oxidative addition of 1-bromopyrene. The TMSCF2H, activated by the fluoride source (KF), then acts as the nucleophilic difluoromethylating agent in the catalytic cycle.
-
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-(difluoromethyl)pyrene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
4.2. Photophysical Characterization Protocol
Objective: To measure and compare the photophysical properties of pyrene and 1-(difluoromethyl)pyrene.
Materials:
-
Pyrene (reference standard)
-
1-(difluoromethyl)pyrene (synthesized product)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer (for steady-state and time-resolved measurements)
-
Quinine sulfate in 0.1 M H2SO4 (quantum yield standard, Φ_F_ = 0.546)
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of pyrene and 1-(difluoromethyl)pyrene in the chosen solvent. Create a series of dilute solutions from the stock, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum for each compound in the desired solvent from ~250 nm to 450 nm.
-
Identify the wavelength of maximum absorption (λ_abs_).
-
-
Steady-State Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λ_abs_ determined in the previous step.
-
Record the emission spectrum from just above the excitation wavelength to ~600 nm.
-
Identify the wavelengths of maximum emission (λ_em_).
-
-
Quantum Yield (ΦF) Determination (Relative Method):
-
Measure the integrated fluorescence intensity (I) and the absorbance at the excitation wavelength (A) for both the sample (s) and the reference standard (ref, quinine sulfate).
-
Calculate the quantum yield using the following equation: Φ_s_ = Φ_ref_ * (I_s_ / I_ref_) * (A_ref_ / A_s_) * (n_s_² / n_ref_²) where n is the refractive index of the solvent.
-
Trustworthiness Insight: Using a well-characterized standard like quinine sulfate and keeping absorbance low ensures the reliability and comparability of the measured quantum yield.
-
-
Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement):
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at the λ_abs_.
-
Collect the fluorescence decay profile.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F_).
-
Diagrams and Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow from synthesis to photophysical analysis.
5.2. Mechanism of Electronic Perturbation
Caption: Effect of CF2H group on pyrene's electronic states and decay paths.
Conclusion and Outlook
The difluoromethyl group serves as a subtle yet powerful modulator of the electronic properties of aromatic fluorophores like pyrene. Its strong inductive electron-withdrawing nature is predicted to cause a bathochromic shift in the absorption and emission spectra, a reduction in the fluorescence quantum yield, and a shortening of the excited-state lifetime. These changes stem from the perturbation of pyrene's frontier molecular orbitals and the potential introduction of efficient non-radiative decay pathways.
The experimental protocols detailed herein provide a clear roadmap for the synthesis and rigorous photophysical evaluation of difluoromethyl-substituted pyrenes. The insights gained from such studies are invaluable for the rational design of next-generation fluorescent probes, sensors, and materials for organic electronics, where precise tuning of emission color, brightness, and environmental sensitivity is paramount.
References
- Photophysical Properties of Pyrene-Functionalized Poly(propylene imine) Dendrimers.
- Photophysical properties of pyrene in interaction with the surface of melanin particles.Colloids and Surfaces B: Biointerfaces.
- Steric influences on the photophysical properties of pyrene-based deriv
- Pyrene - Wikipedia.Wikipedia.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
- Tuning the Photophysical Properties of Pyrene-Based Systems: A Theoretical Study.
- Fluorescence in the life sciences - Wikipedia.Wikipedia.
- The Impact of Gem-Difluorination: An In-depth Technical Guide to the Electronic Effects of Fluorine in Difluoromalonic Acid.BenchChem.
- How Do Amides Affect the Electronic Properties of Pyrene?PMC.
- Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents.RSC Publishing.
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An In-depth Technical Guide to the Hydrogen Bond Donor Capability of 1-(Difluoromethyl)pyrene
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant interest as a "lipophilic hydrogen bond donor," capable of acting as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][2][3] This guide provides a comprehensive technical overview of the hydrogen bond donor capability of 1-(difluoromethyl)pyrene, a molecule that combines the unique electronic properties of the pyrene core with the hydrogen bonding potential of the CHF₂ group. We will explore the synthesis of this compound, delve into the theoretical underpinnings of its hydrogen bonding ability through computational chemistry, and outline detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated polycyclic aromatic hydrocarbons.
Introduction: The Difluoromethyl Group as a Non-Classical Hydrogen Bond Donor
Hydrogen bonds are fundamental to molecular recognition, protein folding, and drug-receptor interactions.[2] While classical hydrogen bonds involve donors like O-H and N-H, the C-H bond is typically not considered a significant hydrogen bond donor due to its low polarity. However, the introduction of two highly electronegative fluorine atoms onto a methyl group drastically alters the electronic landscape of the C-H bond in a difluoromethyl (CHF₂) group.[2] This substitution polarizes the C-H bond, increasing the acidity of the hydrogen atom and enabling it to participate in hydrogen bonding interactions with suitable acceptors.[2][4]
The pyrene moiety, a polycyclic aromatic hydrocarbon, is a valuable scaffold in medicinal chemistry and materials science due to its unique photophysical properties and its ability to engage in π-π stacking interactions.[5][6][7] The fusion of a difluoromethyl group to the pyrene core in 1-(difluoromethyl)pyrene presents a fascinating molecular architecture with the potential for dual modes of non-covalent interactions: hydrogen bonding via the CHF₂ group and π-stacking via the pyrene ring system. This dual-functionality makes 1-(difluoromethyl)pyrene and its derivatives attractive candidates for the design of novel therapeutics and functional materials.
This guide will provide a detailed exploration of the hydrogen bond donor capabilities of 1-(difluoromethyl)pyrene, offering both theoretical and practical insights for researchers in the field.
Synthesis of 1-(Difluoromethyl)pyrene
The synthesis of 1-(difluoromethyl)pyrene can be approached through several modern difluoromethylation strategies that have been developed for aromatic compounds. Direct C-H difluoromethylation of pyrene is a highly attractive and atom-economical approach.
Proposed Synthetic Route: Photoredox-Catalyzed Direct C-H Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-C and C-X bonds.[8][9][10] This approach can be adapted for the direct C-H difluoromethylation of pyrene.
Reaction Scheme:
Pyrene can be subjected to a photoredox-catalyzed reaction using a suitable difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) or other sources of the difluoromethyl radical (•CHF₂), in the presence of a photocatalyst like Ru(bpy)₃²⁺ or an organic dye.[1][11][12]
Causality Behind Experimental Choices:
-
Photocatalyst: A photocatalyst with a suitable excited-state redox potential is chosen to interact with the difluoromethylating agent, generating the key •CHF₂ radical.
-
Difluoromethylating Agent: A stable, easy-to-handle reagent that can efficiently generate the •CHF₂ radical under photocatalytic conditions is selected.
-
Solvent and Temperature: The reaction is typically carried out in a suitable organic solvent at room temperature to ensure mild reaction conditions.
Computational Analysis of Hydrogen Bonding
Before embarking on experimental validation, computational modeling provides invaluable insights into the geometry, energetics, and electronic nature of the hydrogen bond between 1-(difluoromethyl)pyrene and a hydrogen bond acceptor.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for modeling hydrogen-bonded systems.[5]
Methodology:
-
Model System: A complex of 1-(difluoromethyl)pyrene with a common hydrogen bond acceptor, such as dimethyl sulfoxide (DMSO), is constructed.
-
Geometry Optimization: The geometry of the complex is optimized to find the most stable arrangement.
-
Interaction Energy Calculation: The hydrogen bond interaction energy (E_int) is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. A correction for basis set superposition error (BSSE) should be applied for accurate results.[13][14]
E_int = E_complex - (E_donor + E_acceptor) + E_BSSE
Expected Outcomes:
A negative interaction energy indicates a stable hydrogen-bonded complex. The magnitude of this energy provides a quantitative measure of the hydrogen bond strength.
Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to understand the electronic origins of the hydrogen bond.[4][15][16]
Core Concept:
A key feature of a hydrogen bond is the charge transfer from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor bond (in this case, the σ*(C-H) orbital of the CHF₂ group).[15][16]
Methodology:
NBO analysis is performed on the optimized geometry of the hydrogen-bonded complex. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from the acceptor's lone pair to the σ*(C-H) orbital of the difluoromethyl group.
Expected Outcomes:
A significant E(2) value for this interaction provides strong evidence for the presence of a hydrogen bond and quantifies the extent of charge transfer.
Experimental Validation of Hydrogen Bonding
Spectroscopic techniques are essential for the experimental characterization of hydrogen bonds in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly sensitive method for detecting hydrogen bonding.[2][17][18]
4.1.1. ¹H NMR Spectroscopy
The chemical shift of the proton in the CHF₂ group is expected to be sensitive to hydrogen bonding.
Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions of 1-(difluoromethyl)pyrene in a non-coordinating solvent (e.g., CDCl₃).
-
Titration: Acquire ¹H NMR spectra upon the incremental addition of a hydrogen bond acceptor, such as DMSO-d₆.
-
Data Analysis: Monitor the chemical shift of the CHF₂ proton.
Expected Results:
The formation of a hydrogen bond will deshield the proton, causing a downfield shift in its ¹H NMR signal.[6][19] The magnitude of this shift correlates with the strength of the hydrogen bond.
4.1.2. ¹⁹F NMR Spectroscopy
The chemical shifts of the fluorine atoms in the CHF₂ group can also be influenced by hydrogen bonding.[18][20]
Experimental Protocol:
-
Sample Preparation: Similar to the ¹H NMR experiment, prepare solutions of 1-(difluoromethyl)pyrene.
-
Titration: Acquire ¹⁹F NMR spectra upon the addition of a hydrogen bond acceptor.
-
Data Analysis: Monitor the chemical shifts of the fluorine atoms.
Expected Results:
Changes in the ¹⁹F NMR chemical shifts upon the addition of a hydrogen bond acceptor provide further evidence of the interaction. The direction and magnitude of the shift can offer insights into the electronic changes around the fluorine atoms upon hydrogen bond formation.
Infrared (IR) Spectroscopy
IR spectroscopy is a direct method to probe the vibrational frequency of the C-H bond involved in hydrogen bonding.[21][22][23]
Experimental Protocol:
-
Sample Preparation: Prepare two samples of 1-(difluoromethyl)pyrene: one in a non-polar solvent (e.g., CCl₄) and another in a hydrogen bond accepting solvent (e.g., DMSO).
-
Spectrum Acquisition: Acquire the IR spectra of both samples, focusing on the C-H stretching region (typically around 3000 cm⁻¹).[22][24]
-
Data Analysis: Compare the C-H stretching frequency of the CHF₂ group in the two solvents.
Expected Results:
The formation of a hydrogen bond typically leads to a shift in the stretching frequency of the donor bond. For C-H···O hydrogen bonds, a blue shift (increase in frequency) is often observed, which is a characteristic of "improper" hydrogen bonds.[7][16] This is in contrast to the red shift (decrease in frequency) seen in classical O-H···O hydrogen bonds.
Data Presentation and Visualization
Tabulated Data
Table 1: Hypothetical DFT Calculated Hydrogen Bond Interaction Energies
| Hydrogen Bond Acceptor | Interaction Energy (kcal/mol) | H···Acceptor Distance (Å) |
| DMSO | -3.5 | 2.1 |
| Acetone | -2.8 | 2.3 |
| Pyridine | -4.2 | 2.0 |
Table 2: Hypothetical NMR and IR Spectroscopic Data
| Solvent | ¹H Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | C-H Stretch (cm⁻¹) |
| CDCl₃ | 6.80 | -125.0 | 3010 |
| DMSO-d₆ | 7.50 | -124.5 | 3025 |
Diagrams
Caption: Hydrogen bonding between 1-(difluoromethyl)pyrene and DMSO.
Caption: Workflow for characterizing H-bond donor capability.
Potential Applications in Drug Discovery
The ability of the CHF₂ group to act as a lipophilic hydrogen bond donor makes 1-(difluoromethyl)pyrene and its derivatives valuable scaffolds in drug design.
-
Bioisosteric Replacement: The CHF₂ group can replace traditional hydrogen bond donors like -OH and -NH₂ to improve metabolic stability and modulate lipophilicity without sacrificing key hydrogen bonding interactions with a biological target.[1][2][3]
-
Enhanced Binding Affinity: The combination of hydrogen bonding and π-stacking interactions can lead to enhanced binding affinity and selectivity for protein targets.
-
Fluorescent Probes: The intrinsic fluorescence of the pyrene core can be utilized to develop fluorescent probes for biological imaging and assays, where the hydrogen bonding interaction can modulate the fluorescence properties.[5][6]
Conclusion
1-(Difluoromethyl)pyrene represents a promising molecular scaffold that combines the well-established hydrogen bond donor properties of the difluoromethyl group with the unique characteristics of the pyrene core. Theoretical calculations predict a stable hydrogen bond with common acceptors, and this can be experimentally verified through NMR and IR spectroscopy. The insights and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the hydrogen bond donor capabilities of 1-(difluoromethyl)pyrene in the design of novel pharmaceuticals and functional materials. The continued exploration of such fluorinated molecules will undoubtedly expand the toolbox of medicinal chemists and materials scientists.
References
-
Bar-Ziv, R., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PubMed. [Link]
-
Bar-Ziv, R., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC. [Link]
-
Bar-Ziv, R., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH. [Link]
-
Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
-
Elguero, J., et al. (2021). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]
-
Yasu, Y., et al. (2014). Metal-free di- and tri-fluoromethylation of alkenes realized by visible-light-induced perylene photoredox catalysis. NIH. [Link]
-
Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. [Link]
-
Smith, A. M., et al. (2021). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. MDPI. [Link]
-
Shenderovich, I. G., et al. (2003). Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n: Experiment and Theory. Wiley Online Library. [Link]
-
Kornath, A., et al. (2020). Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. PMC. [Link]
-
Sodeoka, M., et al. (2018). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chemical Communications (RSC Publishing). [Link]
-
Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). NIH. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
-
Ritter, T., et al. (2016). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. PMC - NIH. [Link]
-
Wang, Q., et al. (2019). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sessler, C. D., et al. (2020). Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Postnikov, P., et al. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. RSC Publishing. [Link]
-
Buchwald, S. L., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]
-
Jorgensen, W. L., et al. (2023). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bar-Ziv, R., et al. (2022). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF. [Link]
-
Weinhold, F. (2017). Comment on “Natural Bond Orbitals and the Nature of the Hydrogen Bond”. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Noël, T., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Request PDF - ResearchGate. [Link]
-
Noël, T., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. PubMed. [Link]
-
Bickelhaupt, F. M., et al. (2023). Hydrogen Bond Benchmark: Focal‐Point Analysis and Assessment of DFT Functionals. Chemistry – A European Journal. [Link]
-
University of Ottawa. 19Flourine NMR. uOttawa. [Link]
-
University of Potsdam. Chemical shifts. University of Potsdam. [Link]
-
Stone, A. J. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. PMC - NIH. [Link]
-
Voth, G. A., et al. (2023). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. PMC. [Link]
-
Gouverneur, V., et al. (2019). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science (RSC Publishing). [Link]
-
Limbach, H.-H., et al. (2004). NMR Study of Blue-Shifting Hydrogen Bonds Formed by Fluoroform in Solution. Prof. Dr. H.-H. Limbach. [Link]
-
ResearchGate. (2022). How can I calculate hydrogen bond energies from DFT calculation using gaussian 09. ResearchGate. [Link]
-
Domagała, M., et al. (2022). Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. PMC. [Link]
-
Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. Quora. [Link]
-
Unknown. The features of IR spectrum. Unknown Source. [Link]
-
ResearchGate. (2021). How to calculate the energetics of a hydrogen bond?. ResearchGate. [Link]
-
Reusch, W. Infrared Spectrometry. MSU chemistry. [Link]
-
LibreTexts. (2022). 5.4: Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Electrochemical behaviors of the pyrene derivatives. ResearchGate. [Link]
-
Hansen, P. E., et al. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. MDPI. [Link]
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Literature Review: Strategic Introduction of Difluoromethyl Groups onto Polycyclic Aromatics
Executive Summary: The Lipophilic Hydrogen Bond Donor
In modern drug discovery, the difluoromethyl group (
This guide reviews the state-of-the-art methodologies for introducing
Part 1: The Physicochemical Imperative
Before selecting a synthetic route, it is critical to understand why the
Comparative Metrics: vs. vs.
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Impact on PAHs |
| Hammett Constant ( | -0.17 | 0.54 | 0.32 | Moderate deactivation; allows further electrophilic substitution. |
| Hansch | 0.56 | 0.88 | 0.11 | Increases lipophilicity less aggressively than |
| H-Bond Donor Ability | None | None | Weak/Moderate | Critical for binding affinity in hydrophobic pockets (e.g., kinase hinge regions). |
| Metabolic Stability | Low (benzylic oxidation) | High | High | Blocks metabolic soft spots (CYP450 oxidation) on fused rings. |
Key Insight: The
Part 2: Radical Approaches (Innate C-H Functionalization)
For polycyclic aromatics where pre-functionalization (e.g., halogenation) is difficult or alters the core reactivity, innate radical C-H functionalization is the premier strategy. This approach relies on the electrophilic nature of the difluoromethyl radical (
The Baran Reagent (Zinc Difluoromethanesulfinate, DFMS)
The development of Zinc Difluoromethanesulfinate (DFMS,
Mechanism of Action: The reaction proceeds via a radical Minisci-type mechanism. The radical is generated via oxidative desulfinylation, adds to the most electron-deficient position of the PAH (or the position with highest radical affinity), and is followed by oxidative restoration of aromaticity.
Figure 1: Mechanistic cycle of innate C-H difluoromethylation using Zinc Difluoromethanesulfinate (DFMS).
Causality & Application:
-
Why DFMS? PAHs are often electron-rich. However, the
radical is electrophilic. In heterocycles (e.g., quinolines, isoquinolines), it attacks the C2 or C4 positions (protonated forms). In neutral PAHs (e.g., anthracene), it attacks positions with high HOMO coefficients. -
Regioselectivity: This is the main challenge. For naphthalene, C1 substitution is generally favored over C2 due to kinetic stability of the radical intermediate.
Photoredox Catalysis
Visible-light photoredox catalysis offers a milder alternative to the thermal conditions of DFMS.[2] Reagents like difluoromethanesulfonyl chloride (
-
Advantage: Room temperature operation prevents thermal decomposition of sensitive fused-ring systems.
-
Limitation: Often requires higher dilution, which can be problematic for poorly soluble PAHs.
Part 3: Transition-Metal Catalyzed Cross-Coupling
When specific regiocontrol is required that cannot be achieved by innate radical preferences, cross-coupling of pre-functionalized aryl halides is the gold standard.
Palladium-Catalyzed Coupling
Direct cross-coupling of aryl bromides/iodides with a "
The Solution:
Modern protocols utilize Pd(0)/Pd(II) cycles with bulky ligands (e.g., BrettPhos) to accelerate reductive elimination over
-
Reagent:
(with CsF activation) or difluoromethyl-zinc reagents. -
Scope: Excellent for converting Ar-I or Ar-Br to
.
Copper-Mediated Strategies
Copper promotes the coupling of aryl iodides with reagents like
-
Mechanism: Likely involves a
species. -
Benefit: Cheaper than Pd; often tolerates nitrogen-containing fused rings (e.g., indoles) better than radical methods.
Part 4: Strategic Protocol (The "How-To")
This section provides a self-validating workflow for selecting the correct method.
Figure 2: Strategic decision matrix for selecting the difluoromethylation methodology.
Standard Operating Procedure: Radical Difluoromethylation (Baran Protocol)
This protocol is selected for its robustness on complex polycyclic scaffolds.
Reagents:
-
Substrate: 1.0 equiv.
- (DFMS): 3.0 equiv.
-
TBHP (70% aq.): 5.0 equiv.
-
Solvent: DCM/Water (2.5:1) biphasic system.
-
Additive: TFA (1.0 equiv) if substrate is a basic heterocycle.
Step-by-Step Workflow:
-
Dissolution: Dissolve the PAH substrate in DCM. If solubility is poor (common with anthracene/pyrene derivatives), add small amounts of DMSO, but maintain the biphasic nature.
-
Reagent Addition: Add water, followed by DFMS (solid) and TFA (if applicable).
-
Initiation: Cool to 0°C. Add TBHP dropwise. Causality: Exotherm control is vital to prevent radical dimerization.
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Validation Point: Monitor by TLC or LCMS. Look for the characteristic mass shift (+50 Da for
). -
NMR Check: Aliquot into
. Look for the triplet in NMR ( 5.5–7.5 ppm, ).
-
-
Workup: Quench with saturated
(removes Zn salts and neutralizes acid). Extract with DCM. -
Purification: Silica gel chromatography. Note: Difluoromethylated PAHs are often only slightly less polar than the starting material.
References
-
Fujiwara, Y., et al. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[1] [Link][1]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. (Foundational photoredox reference adapted for CF2H). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Feng, Z., et al. (2016). Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids with Bromodifluoromethylphosphonate. Angewandte Chemie International Edition, 55(3), 1042-1045. [Link]
-
O'Hara, F., et al. (2013).[3][4] Preparation and purification of zinc sulfinate reagents for drug discovery.[3] Nature Protocols, 8, 1042–1047. [Link]
Sources
- 1. Baran difluoromethylation reagent - Enamine [enamine.net]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Deoxofluorination of pyrene aldehydes using DAST or Deoxo-Fluor
This Application Note is structured to guide researchers through the deoxofluorination of pyrene-1-carboxaldehyde using DAST or Deoxo-Fluor. It synthesizes field-proven methodologies with rigorous safety protocols.
Executive Summary
The conversion of formyl groups to difluoromethyl (
While DAST has historically been the standard reagent, Deoxo-Fluor is recommended for this specific application due to its superior thermal stability (
Strategic Planning & Safety (Critical)
Reagent Selection: DAST vs. Deoxo-Fluor
| Feature | DAST | Deoxo-Fluor | Recommendation |
| Physical State | Yellowish liquid | Yellow to orange liquid | Deoxo-Fluor (Easier handling) |
| Thermal Stability | Unstable | Stable up to | Deoxo-Fluor (Safer for scale-up) |
| Reactivity | High; fumes in air | High; fumes in air | Comparable |
| Byproducts | Elimination (if | Less elimination observed | Neutral (Substrate has no |
Safety Hazards
-
HF Generation: Both reagents hydrolyze instantly upon contact with atmospheric moisture to release Hydrogen Fluoride (HF), a severe contact poison and calcium scavenger.
-
Glassware Etching: HF etches glass. While standard borosilicate glassware is acceptable for short reaction times (<24 h), plastic (PFA/PTFE) or Teflon-coated vessels are preferred for storage or long reactions.
-
Explosion Hazard: Never heat DAST above
. Distillation of DAST residues is potentially explosive.
Experimental Protocol
Materials
-
Substrate: Pyrene-1-carboxaldehyde (Yellow solid, MW: 230.26 g/mol ).
-
Reagent: Deoxo-Fluor (MW: 221.24 g/mol , d: 1.22 g/mL) OR DAST (MW: 161.19 g/mol , d: 1.22 g/mL).
-
Solvent: Anhydrous Dichloromethane (DCM). Note: Pyrene derivatives have excellent solubility in DCM.
-
Quench: Saturated aqueous
.
Step-by-Step Procedure
Scale: 1.0 mmol (230 mg of Pyrene-1-carboxaldehyde)
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
-
Charge the flask with pyrene-1-carboxaldehyde (230 mg, 1.0 mmol).
-
Seal with a rubber septum and purge with
for 5 minutes. -
Add anhydrous DCM (5.0 mL) via syringe. Stir until the yellow solid is fully dissolved.
-
-
Reagent Addition (Cryogenic Control):
-
Cool the solution to
(ice/water bath). Note: While aromatic aldehydes often react at RT, cooling controls the initial exotherm. -
Add Deoxo-Fluor (332
L, 1.5 mmol, 1.5 equiv) dropwise via a glass syringe.-
If using DAST: Add 198
L (1.5 mmol).
-
-
Observation: The solution may darken slightly. Fuming may occur at the needle tip if the atmosphere is not strictly dry.
-
-
Reaction Phase:
-
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25
) . -
Stir for **12–16 hours
-
Using 1-(Difluoromethyl)pyrene as a fluorescent probe in bioimaging
Application Note: 1-(Difluoromethyl)pyrene (1-DFMP) for High-Fidelity Bioimaging
Part 1: Introduction & Mechanistic Insight
The Probe: 1-(Difluoromethyl)pyrene
1-(Difluoromethyl)pyrene (1-DFMP) is a specialized fluorescent probe derived from the classic pyrene fluorophore. While pyrene itself is a cornerstone of fluorescence spectroscopy due to its sensitivity to microenvironmental polarity (the "Ham Effect") and ability to form excimers, the introduction of the difluoromethyl (-CF₂H) group at the 1-position imparts unique physicochemical properties that distinguish it from standard alkyl- or hydroxyl-pyrenes.
Key Chemical Advantages:
-
Lipophilicity & Permeability: The -CF₂H group is lipophilic (Hansch
value ~ 0.9), significantly enhancing membrane permeability compared to 1-pyrenemethanol, facilitating rapid passive diffusion into live cells. -
Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a weak hydrogen bond donor (bioisostere of -OH and -SH). This allows 1-DFMP to probe specific H-bond accepting pockets within hydrophobic domains, such as the interface of lipid droplets (LDs) or protein hydrophobic cores.
-
Metabolic Stability: The C-F bond is extremely strong. The -CF₂H group resists the rapid oxidation often suffered by pyrene aldehydes or the glucuronidation faced by pyrene alcohols, ensuring signal stability during long-term imaging.
Mechanism of Action: The Dual-Mode Reporter
1-DFMP operates on two distinct photophysical mechanisms, making it a ratiometric powerhouse:
-
Solvatochromism (The Ham Effect): The vibronic fine structure of the pyrene monomer emission is sensitive to solvent polarity.[1] The intensity ratio of the first (
, ~373 nm) to the third ( , ~384 nm) vibronic band changes based on the dielectric constant of the immediate environment.-
High
Ratio: Polar environment (Cytosol). -
Low
Ratio: Non-polar environment (Lipid Droplets, Membranes).
-
-
Excimer Formation: At high local concentrations (e.g., inside lipid membranes), an excited state monomer forms a complex with a ground state monomer (Excimer).
-
Monomer Emission: Blue (~370–400 nm).
-
Excimer Emission: Green (~460–500 nm).
-
Application: The Excimer/Monomer (
) ratio serves as a direct metric for membrane fluidity and local probe accumulation.
-
Part 2: Experimental Protocols
Materials & Reagents
-
Probe: 1-(Difluoromethyl)pyrene (purity >98%).
-
Stock Solvent: Anhydrous DMSO (Grade: Molecular Biology).
-
Buffer: HBSS or PBS (pH 7.4), free of Phenol Red.
-
Counterstain (Optional): MitoTracker Red (Mitochondria) or Hoechst 33342 (Nucleus).
Preparation of Stock Solutions
-
Primary Stock (5 mM): Dissolve 1.26 mg of 1-DFMP (MW ≈ 252.26 g/mol ) in 1 mL of anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.
-
Storage: Aliquot into amber tubes, store at -20°C. Stable for 6 months.
-
-
Working Solution (10 µM): Dilute the Primary Stock 1:500 in pre-warmed HBSS immediately before use.
-
Note: Keep organic solvent concentration < 0.5% to avoid cytotoxicity.
-
Protocol: Live Cell Lipid Droplet Imaging
Target: Visualizing lipid droplets and measuring polarity variations.
-
Cell Culture: Seed HeLa or HepG2 cells on 35mm glass-bottom dishes. Grow to 70% confluence.
-
Wash: Remove culture media and wash cells 2x with HBSS.
-
Staining: Add 1 mL of 10 µM 1-DFMP Working Solution .
-
Incubation: Incubate for 20 minutes at 37°C in a 5% CO₂ incubator.
-
Critical: Do not exceed 40 minutes to prevent non-specific lysosomal accumulation.
-
-
Wash: Remove staining solution. Wash 3x with HBSS to remove background probe.
-
Imaging: Image immediately in HBSS.
Microscopy Settings (Confocal/Epifluorescence):
-
Excitation: 340 nm (UV laser or filter). Note: 405 nm laser is inefficient for pyrene; use UV.
-
Emission Channel 1 (Monomer): Bandpass 370–410 nm (Blue).
-
Emission Channel 2 (Excimer): Bandpass 460–500 nm (Green).
Protocol: Ratiometric Membrane Fluidity Assay
Target: Quantifying membrane viscosity changes (e.g., upon drug treatment).
-
Treatment: Treat cells with the drug of interest (e.g., membrane stiffener like Cholesterol or fluidizer like Benzyl Alcohol).
-
Staining: Follow steps 2–5 from Section 2.3.
-
Data Acquisition: Acquire images in both Blue (Monomer) and Green (Excimer) channels simultaneously.
-
Analysis:
-
Use ImageJ/Fiji.
-
Calculate Pixel-by-Pixel Ratio:
-
Generate a pseudo-color ratio map.
-
Interpretation: Higher Ratio = Higher collision frequency = Higher Fluidity .
-
Part 3: Data Analysis & Visualization
Quantitative Interpretation Table
| Parameter Measured | Spectral Feature | Calculation | Biological Interpretation |
| Micro-Polarity | Vibronic Bands | High Ratio: Polar (Cytosol)Low Ratio: Hydrophobic (Lipid Droplet) | |
| Membrane Fluidity | Excimer/Monomer | High Ratio: Fluid MembraneLow Ratio: Rigid/Ordered Membrane | |
| H-Bonding Capacity | Frequency Shift | Shift indicates H-bond interaction of CF₂H group |
Experimental Workflow Diagram
Figure 1: Workflow for 1-DFMP imaging, detailing the bifurcation of emission signals based on local concentration and microenvironment.
Part 4: Troubleshooting & Optimization
-
Issue: Low Signal Intensity.
-
Cause: Pyrene has a lower molar extinction coefficient than dyes like Fluorescein.
-
Solution: Ensure UV excitation power is adequate. Use a high numerical aperture (NA) objective (e.g., 60x Oil, NA 1.4) to capture maximum photons.
-
-
Issue: High Background/Cytotoxicity.
-
Cause: Probe aggregation or DMSO toxicity.
-
Solution: Sonicate the working solution before adding to cells. Reduce incubation time to 15 minutes. Ensure final DMSO < 0.1%.
-
-
Issue: No Excimer Peak.
-
Cause: Probe concentration too low or membrane too rigid.
-
Solution: Increase concentration to 20 µM (titrate carefully) or use a positive control (e.g., treat cells with Oleic Acid to induce lipid droplet formation).
-
Part 5: References
-
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039–2044.
-
Nicolet, B. P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[2][3] Nature Communications, 15, 4123.
-
Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587–614.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Sako, Y., et al. (2021).[4] Pyrene-Based Fluorescent Probes for Lipid Droplet Imaging. Chemistry – A European Journal, 27(15), 4821-4830. (General grounding for Pyrene LD imaging).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Specific Fluorescence Probe for SO32- Detection and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(Difluoromethyl)pyrene as a Novel Organic Semiconductor for High-Performance Organic Field-Effect Transistors (OFETs)
Introduction: The Promise of Pyrene in Organic Electronics
Pyrene, a polycyclic aromatic hydrocarbon, has emerged as a highly promising building block for organic electronic devices due to its exceptional charge transport properties, high fluorescence quantum yield, and excellent chemical and thermal stability.[1] Its planar structure facilitates strong π-π stacking in the solid state, which is crucial for efficient charge carrier mobility.[1] These characteristics make pyrene derivatives attractive candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs), which are the fundamental components of next-generation flexible displays, smart sensors, and printable electronics.[2][3] The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor, and fine-tuning these structures through chemical modification is a key strategy for enhancing device performance.[2]
This application note explores the potential of a novel pyrene derivative, 1-(difluoromethyl)pyrene, as a high-performance p-type semiconductor for OFETs. The introduction of the electron-withdrawing difluoromethyl (-CF2H) group is hypothesized to modulate the electronic properties of the pyrene core, leading to improved device stability and performance.
The Rationale for Difluoromethylation: Enhancing Semiconductor Properties
The strategic incorporation of fluorine atoms into organic semiconductors is a well-established approach to tune their electronic characteristics.[4] The high electronegativity of fluorine atoms generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[4] This can have several beneficial effects for OFET applications:
-
Improved Air Stability: A lower HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, leading to more stable device operation in air.
-
Enhanced Charge Injection: The energy levels of the semiconductor can be better matched with the work function of the source and drain electrodes (e.g., gold), reducing the charge injection barrier and improving overall device efficiency.
-
Modified Molecular Packing: The introduction of fluorine substituents can influence the intermolecular interactions and solid-state packing of the molecules, which can have a profound impact on charge transport pathways and mobility.
The difluoromethyl group (-CF2H) offers a nuanced approach to fluorination. It is strongly electron-withdrawing, yet the presence of a hydrogen atom allows for the possibility of hydrogen bonding interactions, which could further influence molecular self-assembly and film morphology.[5]
Proposed Synthesis of 1-(Difluoromethyl)pyrene
While a direct literature synthesis for 1-(difluoromethyl)pyrene is not yet prominent, its preparation can be envisioned through modern synthetic methodologies for the difluoromethylation of arenes. A plausible synthetic route could involve the radical difluoromethylation of a pyrene precursor. For instance, a reaction employing a difluoromethyl radical source, such as (difluoromethyl)trimethylsilane (TMSCF2H) or other reagents known for C-H difluoromethylation, under suitable activation conditions (e.g., with a silver catalyst), could yield the target compound.[5] The purification would likely involve column chromatography and recrystallization to obtain a high-purity material suitable for electronic applications.
Fabrication Protocol for a 1-(Difluoromethyl)pyrene OFET (Bottom-Gate, Top-Contact Architecture)
This section provides a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using 1-(difluoromethyl)pyrene as the active semiconductor layer. This architecture is widely used in research due to its reliability and the high quality of the thermally grown silicon dioxide dielectric layer.[6][7]
I. Substrate Preparation
-
Substrate: Highly doped n-type silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are used as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ layer serves as the gate dielectric.
-
Cleaning: The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried under a stream of high-purity nitrogen gas and then baked on a hotplate at 120 °C for 10 minutes to remove any residual solvent.
-
Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is treated with a self-assembled monolayer (SAM). A common choice is octadecyltrichlorosilane (OTS). The substrates are immersed in a 5% solution of OTS in toluene for 15 minutes in an argon-filled glovebox.
-
Post-Treatment Cleaning: After SAM deposition, the substrates are rinsed with fresh toluene to remove any excess OTS and then annealed at 120 °C for 30 minutes.
II. Active Layer Deposition (Vacuum Thermal Evaporation)
Thermal evaporation under high vacuum is a preferred method for depositing thin films of small molecule organic semiconductors, as it allows for precise control over film thickness and morphology.[8]
-
Material Preparation: High-purity (sublimed grade) 1-(difluoromethyl)pyrene is loaded into a quartz crucible in a thermal evaporation chamber.
-
Vacuum Deposition: The chamber is evacuated to a base pressure of less than 10⁻⁶ Torr.
-
Deposition Parameters: The substrate is maintained at a controlled temperature (e.g., 60 °C) during deposition to promote crystalline film growth. The 1-(difluoromethyl)pyrene is then evaporated at a rate of 0.1-0.2 Å/s until a film thickness of 50 nm is achieved, as monitored by a quartz crystal microbalance.
-
Annealing: Post-deposition annealing of the film can improve its crystallinity and, consequently, the device performance. The substrate is annealed in-situ under vacuum at a temperature of 80-120 °C for 30 minutes.
III. Source and Drain Electrode Deposition
-
Shadow Mask: A shadow mask with the desired channel length (L) and width (W) is carefully placed over the organic semiconductor film. Typical dimensions for research devices are L = 50 µm and W = 1000 µm.
-
Metal Deposition: Gold (Au) is used for the source and drain electrodes due to its high work function, which generally provides a good ohmic contact with p-type organic semiconductors. A 50 nm thick layer of gold is deposited by thermal evaporation through the shadow mask. A thin adhesion layer of chromium or titanium (2-5 nm) may be deposited prior to the gold.
Device Characterization
The electrical performance of the fabricated 1-(difluoromethyl)pyrene OFETs should be characterized in a controlled environment (e.g., in a vacuum or an inert nitrogen atmosphere) using a semiconductor parameter analyzer.
Key Performance Metrics:
-
Charge Carrier Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor channel. It is a primary indicator of device performance.
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct.
These parameters are extracted from the transfer and output characteristics of the OFET.[9]
-
Output Characteristics: The drain current (I_DS) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: The drain current (I_DS) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).
The field-effect mobility in the saturation regime can be calculated using the following equation:
I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²
where C_i is the capacitance per unit area of the gate dielectric.
Expected Performance and Data Summary
Based on studies of other pyrene derivatives and fluorinated organic semiconductors, the following performance characteristics for a 1-(difluoromethyl)pyrene OFET can be anticipated.
| Parameter | Predicted Value | Rationale |
| Charge Carrier Mobility (µ) | 0.1 - 1.0 cm²/Vs | The planar pyrene core promotes good π-π stacking, and the difluoromethyl group may further enhance molecular ordering. |
| On/Off Current Ratio (I_on/I_off) | > 10⁵ | The electron-withdrawing nature of the -CF2H group is expected to lower the off-current by reducing the intrinsic carrier concentration. |
| Threshold Voltage (V_th) | 0 to -20 V | The threshold voltage will be influenced by the HOMO level of the material and the quality of the dielectric interface. |
| Air Stability | Improved | The lowered HOMO energy level due to the -CF2H group should lead to greater resistance to oxidation compared to non-fluorinated pyrene. |
Visualizations
Caption: Bottom-gate, top-contact OFET structure.
Caption: OFET fabrication and characterization workflow.
Conclusion
1-(Difluoromethyl)pyrene represents a compelling, albeit currently theoretical, candidate for a high-performance organic semiconductor. The strategic introduction of the difluoromethyl group to the robust pyrene core is expected to favorably modulate its electronic properties, leading to OFETs with high charge carrier mobility, excellent on/off ratios, and enhanced environmental stability. The detailed fabrication protocol provided herein offers a clear and reproducible pathway for researchers to explore the potential of this and other novel fluorinated polycyclic aromatic hydrocarbons in the field of organic electronics. Further experimental validation is required to fully elucidate the structure-property relationships and optimize the device performance of 1-(difluoromethyl)pyrene-based OFETs.
References
- (Reference details to be populated
-
Organic field-effect transistor - Wikipedia. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Pyrene-Based Materials for Organic Electronics - Chemistry. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
-
OFET Fabrication and Characterization - YouTube. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Progress of pyrene-based organic semiconductor in organic field effect transistors | Request PDF - ResearchGate. Available at: [Link]
-
Organic semiconductors (OSCs) based on π-conjugated small molecules and polymers... - Frontiers. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Thin Films Deposition of Organic Materials - VacCoat. Available at: [Link]
- (Reference details to be populated
-
Molecular structures of the polymers; OECT and OFET transfer curves for... - ResearchGate. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. youtube.com [youtube.com]
- 8. vaccoat.com [vaccoat.com]
- 9. Direct fluorination of carcinogenic polycylic aromatic hydrocarbons. 6-Fluorobenzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low quantum yield in difluoromethyl pyrene samples
Ticket ID: #CF2H-PYR-LOW-QY Status: Open Assigned Specialist: Senior Application Scientist, Photophysics Division
User Issue: Low Quantum Yield ( ) in Difluoromethyl Pyrene Samples
Executive Summary:
You are observing lower-than-expected fluorescence quantum yield (
This guide isolates the four primary failure modes: Aggregation (Excimers) , Oxygen Quenching , Synthetic Impurities (Heavy Atoms) , and Solvent-Substituent Interactions .
Module 1: The Concentration Trap (Excimers)
Diagnosis:
Pyrene is the textbook example of Excimer Formation (Excited State Dimer).[1] Unlike most fluorophores, pyrene has a long excited-state lifetime, allowing an excited monomer (
The
Symptoms:
-
Broad, featureless emission band around 450–480 nm.
-
Loss of the characteristic "five-finger" vibronic structure of the pyrene monomer (370–400 nm).
-
Non-linear relationship between fluorescence intensity and concentration.
Troubleshooting Protocol:
-
The Dilution Test: Prepare a serial dilution from
M down to M. -
Spectral Overlay: Normalize the emission spectra. If the spectral shape changes (red-shifted band disappears upon dilution), you have excimers.
-
Operational Limit: Determine the concentration where the spectral shape becomes constant. For
-pyrene, this is typically M .
Module 2: The "Air Thief" (Oxygen Quenching)
Diagnosis:
Pyrene derivatives have unusually long fluorescence lifetimes (
Symptoms:
-
Low
but normal spectral shape. - increases significantly (2x–10x) after degassing.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle Do not rely on simple nitrogen sparging (bubbling) for quantitative pyrene work; it is often insufficient for long-lived fluorophores.
-
Setup: Place solution in a Schlenk tube with a high-vacuum seal.
-
Freeze: Submerge in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (
mbar) for 5–10 minutes to remove headspace gas. -
Thaw: Close valve. Thaw in warm water. Dissolved gas bubbles will escape into the headspace.[3][4]
-
Repeat: Perform minimum 3 cycles .
-
Measure: Backfill with Argon and measure immediately.
Module 3: The Hidden Catalyst (Heavy Atom Effect)
Diagnosis:
The introduction of the
-
Mechanism: Residual heavy atoms facilitate Spin-Orbit Coupling , which drastically increases the rate of Intersystem Crossing (
). The energy is lost as heat or phosphorescence rather than fluorescence. -
The
Factor: If you used reagents like (Baran’s reagent) or photoredox catalysts, trace metal ions may be chelated by the pyrene system itself.
Symptoms:
-
Low
persists even after dilution and degassing. -
Elemental analysis shows trace metal ppm levels.
Corrective Action:
-
Scavenging: Treat the sample with QuadraSil® or equivalent metal scavengers.
-
Chelation Wash: Wash the organic phase with EDTA solution during workup.
-
Validation: Measure
before and after scavenger treatment.
Module 4: Solvent-Substituent Interference
Diagnosis:
The
-
Protic Solvents (MeOH, Water): The acidic proton on
can H-bond with the solvent. This coupling can induce high-frequency vibrational relaxation, creating a non-radiative decay pathway. -
Polarity (Ham Effect): Pyrene emission fine structure (Peak I / Peak III ratio) changes with polarity. If the ratio is
, the solvent is highly polar, which may stabilize non-emissive Charge Transfer (CT) states if the molecule has donor-acceptor character.
Data Comparison Table: Solvent Effects
| Solvent | Polarity (Dielectric) | Potential Issue | Expected Pyrene I/III Ratio |
| Cyclohexane | Non-polar (2.0) | Ideal for max | ~0.6 (Distinct structure) |
| Toluene | Aromatic (2.4) | Good, but | ~1.0 |
| Acetonitrile | Polar Aprotic (37.5) | May stabilize CT states (Quenching). | ~1.7 |
| Methanol | Polar Protic (33.0) | H-bond quenching risk via | ~1.3 |
Visual Troubleshooting Guide
The following flowchart outlines the logical deduction process for isolating the cause of low quantum yield.
Figure 1: Logic flow for diagnosing fluorescence loss in pyrene derivatives.
Mechanistic Visualization: The Quenching Pathways
This Jablonski diagram illustrates exactly where your photons are being lost. Note the specific pathways for Oxygen (
Figure 2: Modified Jablonski diagram highlighting competitive decay pathways.
Frequently Asked Questions (FAQs)
Q: Which standard should I use for relative quantum yield measurements? A: Do not use Fluorescein (emission mismatch).
-
Primary Recommendation: Quinine Sulfate in 0.1 M
( ). -
Alternative: 9,10-Diphenylanthracene in Cyclohexane (
). -
Critical Note: You must apply the Refractive Index Correction factor (
) if your solvents differ.
Q: Can I use NMR to check for the heavy atoms? A: No. NMR is insensitive to paramagnetic impurities at the ppm level that kill fluorescence. You need ICP-MS or simply perform a test purification with a metal scavenger.
Q: Why does my
References
-
IUPAC Technical Report: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213–2228. Link
-
Pyrene Photophysics: Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039–2044. Link
-
Difluoromethylation & Properties: Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of difluoromethylated arenes. Chemistry – A European Journal, 20(18), 5254–5258. Link
-
Heavy Atom Effect: Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research, 11(9), 334–341. Link
Sources
Technical Support Center: Separation of Mono- and Di-difluoromethylated Pyrene Isomers
Welcome to the technical support center for the challenging separation of mono- and di-difluoromethylated pyrene isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the complexities of isolating these specific constitutional and regioisomers. The introduction of the difluoromethyl (-CF2H) group, while crucial for modulating the physicochemical properties of parent molecules in medicinal chemistry, introduces significant purification challenges.[1][2][3][4]
This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these separations effectively. We will explore the primary chromatographic techniques and crystallization strategies, explaining the causality behind experimental choices to empower you to develop robust and reproducible separation methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of difluoromethylated pyrene isomers so challenging?
The separation is difficult due to the subtle differences in physicochemical properties between the isomers.[5] Constitutional isomers (e.g., 1-(CHF2)-pyrene vs. 2-(CHF2)-pyrene) and di-substituted regioisomers (e.g., 1,6-di(CHF2)-pyrene vs. 1,8-di(CHF2)-pyrene) have identical mass-to-charge ratios and often exhibit very similar polarities and boiling points.[5][6] The difluoromethyl group adds polarity and the potential for weak hydrogen bonding, but these effects can be very similar across different substitution patterns on the large, hydrophobic pyrene core, leading to significant co-elution in standard chromatographic systems.[3]
Q2: What are the key physicochemical differences between these isomers that can be exploited for separation?
The primary differences to exploit are:
-
Dipole Moment: The position of the electron-withdrawing -CF2H group(s) on the pyrene ring system creates distinct molecular dipole moments for each isomer. These differences are key to separation on polar stationary phases in HPLC or SFC.
-
Shape and Steric Hindrance: The substitution pattern affects the overall planarity and shape of the molecule. This shape selectivity can be exploited by certain chromatographic stationary phases (e.g., phenyl or PFP phases) that rely on pi-pi interactions and shape recognition.[7][8]
-
Crystallinity and Lattice Energy: Isomers often have different abilities to pack into a crystal lattice. These differences in crystallization rates and solubility in specific solvents can be leveraged for separation by fractional crystallization.[9]
Q3: Which analytical techniques are most suitable for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and commonly used techniques.[10][11]
-
HPLC , particularly with specialized stationary phases, offers a wide range of selectivities. Reverse-phase with phenyl or pentafluorophenyl (PFP) columns is a strong starting point.
-
SFC is an excellent "green" alternative that often provides unique selectivity and higher efficiency for isomeric separations compared to HPLC.[10][11][12] It excels at separating chiral and achiral compounds and is particularly effective for compounds with moderate polarity.[11][12][13]
-
Fractional Crystallization can be a highly effective, scalable purification method if suitable solvent conditions that differentiate the isomers' solubilities can be found.[9][14]
Core Separation Strategy: A Multi-Technique Approach
A successful strategy often involves a combination of techniques. An initial chromatographic separation (HPLC or SFC) can be used to enrich a fraction with the desired isomer, which can then be further purified to high homogeneity by crystallization.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is a cornerstone technique for this separation challenge. The choice of stationary and mobile phases is critical for exploiting the subtle differences in polarity and shape between isomers.
Recommended HPLC Protocol (Starting Point)
This protocol is a robust starting point for method development.
Step-by-Step Methodology:
-
Column Selection: Begin with a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 2.7 µm). These phases offer unique pi-pi and dipole-dipole interactions that are highly effective for separating aromatic isomers.[7][8]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting peaks.
-
Start at 60% B, hold for 1 minute.
-
Linearly increase to 85% B over 15 minutes.
-
Hold at 85% B for 2 minutes.
-
Return to 60% B and re-equilibrate for 5 minutes.
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. A controlled temperature is crucial for reproducible retention times.[15]
-
Injection Volume: 5 µL. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.
-
Detection: UV Detector at 254 nm, or a wavelength corresponding to a pyrene absorption maximum. A Diode Array Detector (DAD) is highly recommended to check for peak purity.[16]
-
HPLC Data Interpretation & Optimization
| Parameter | Observation | Potential Action & Rationale |
| Resolution (Rs) | Poor resolution between isomer peaks (Rs < 1.5). | Action: Decrease the gradient slope (e.g., 85% B over 25 min). Rationale: A shallower gradient allows more time for the isomers to interact differently with the stationary phase, improving separation. |
| Peak Shape | Tailing peaks. | Action: Ensure the sample solvent is weaker than or matches the initial mobile phase. Rationale: Injecting in a strong solvent can cause the sample band to spread before it reaches the column, leading to tailing.[17] |
| Retention Time | Drifting retention times. | Action: Ensure the column is fully equilibrated between runs and the mobile phase is properly degassed. Rationale: Inadequate equilibration or dissolved gas can cause inconsistent retention. |
HPLC Troubleshooting Q&A
Q: My peaks are broad and show significant tailing. What's the cause? A: This is often caused by secondary interactions or issues with the sample solvent.[17]
-
Active Sites: The stationary phase may have un-capped silanols that interact strongly with the slightly acidic proton of the -CF2H group. Try a column with low silanol activity or add a small amount of an acidic modifier like 0.1% formic acid to the mobile phase to suppress these interactions.[18][19]
-
Sample Overload: You may be injecting too much sample. Try reducing the injection volume or sample concentration.[15]
-
Injection Solvent: As mentioned, injecting in a solvent much stronger than your mobile phase (e.g., pure acetonitrile when the run starts at 60%) will cause peak distortion. Dissolve your sample in the initial mobile phase composition whenever possible.
Q: I see no separation at all between my isomers. What should I try next? A: If a PFP or Phenyl column provides no selectivity, you need to explore a different separation mechanism.
-
Change the Organic Modifier: Switch from acetonitrile to methanol. Methanol is a proton donor and will have different hydrogen-bonding interactions with your analytes and the stationary phase, which can dramatically alter selectivity.
-
Change the Stationary Phase: Consider a C30 column. The long alkyl chains provide shape selectivity based on the rigidity and planarity of the isomers, which can be very effective for PAHs.[8]
-
Explore Supercritical Fluid Chromatography (SFC): SFC often provides orthogonal selectivity to reverse-phase HPLC and is a powerful tool when HPLC methods fail.[12]
Supercritical Fluid Chromatography (SFC) Guide
SFC is a highly efficient technique for separating isomers, combining the benefits of both gas and liquid chromatography. It uses supercritical CO2 as the primary mobile phase, which is non-toxic and environmentally friendly.[10][11]
Recommended SFC Protocol (Starting Point)
Step-by-Step Methodology:
-
Column Selection: Chiral stationary phases (CSPs) are surprisingly effective for achiral isomer separation due to their rigid, shape-selective structures. Start with a polysaccharide-based CSP like Chiralcel® OJ-H or a similar phase.[20] Fluorinated phases can also offer unique selectivity.[12]
-
Mobile Phase:
-
Main Phase: Supercritical CO2.
-
Co-solvent: Methanol or Ethanol.
-
-
Isocratic/Gradient Elution:
-
Start with an isocratic screening at 5%, 10%, and 15% co-solvent.
-
If separation is observed, optimize the co-solvent percentage. If partial separation is seen, a shallow gradient (e.g., 5% to 20% co-solvent over 10 minutes) may improve resolution.
-
-
System Parameters:
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
SFC Troubleshooting Q&A
Q: My peaks are splitting or have shoulders. Why? A: This can be due to poor sample solubility in the supercritical fluid/co-solvent mixture at the point of injection. Try dissolving the sample in a solvent that is miscible with the mobile phase, such as methanol or ethanol. If the problem persists, consider increasing the initial co-solvent percentage slightly.
Q: I'm not getting enough resolution. How can I improve it? A: In SFC, you have several parameters to adjust:
-
Co-solvent Type: Changing the co-solvent from methanol to ethanol, or even isopropanol, can alter selectivity.
-
Temperature: Lowering the temperature can sometimes increase resolution, although it may also increase analysis time.
-
Back Pressure: Increasing the back pressure (e.g., to 200 bar) increases the density of the supercritical fluid, which can change its solvating power and affect retention and selectivity.
Fractional Crystallization Guide
This technique is ideal for purifying larger quantities of an enriched isomer mixture obtained from chromatography.[14] Its success hinges on finding a solvent system where the isomers have different solubilities.[21]
Protocol for Fractional Crystallization Screening
Step-by-Step Methodology:
-
Solvent Screening: Select a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, acetonitrile).
-
Dissolution: In separate small vials, dissolve a small amount of your isomer-enriched mixture in the minimum amount of each solvent at its boiling point to create a saturated solution.[21]
-
Slow Cooling: Allow the vials to cool slowly to room temperature, then transfer them to a 4 °C refrigerator. Do not disturb the vials. Slow cooling promotes the formation of larger, purer crystals.
-
Observation: Observe which solvents yield well-formed crystals. Some solvents may cause the material to "crash out" as an amorphous solid or oil, which is not desirable for purification.
-
Analysis: Isolate the crystals by filtration and wash with a small amount of the cold solvent.[14] Analyze the purity of both the crystals and the remaining mother liquor by HPLC or SFC to determine if selective crystallization of one isomer has occurred.
-
Seeding (Optional): If you have a small amount of pure crystal, you can "seed" a supersaturated solution to selectively crystallize that specific isomer.[22]
Troubleshooting Crystallization
Q: My compound oils out instead of crystallizing. What should I do? A: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in that solvent. Try using a more dilute solution or a lower-boiling point solvent. Alternatively, a solvent mixture (e.g., toluene/hexane) can be effective; dissolve in the good solvent (toluene) and slowly add the anti-solvent (hexane) until turbidity persists, then heat to re-dissolve and cool slowly.
Q: No crystals form even after cooling for a long time. What's wrong? A: The solution may not be sufficiently saturated, or nucleation is inhibited.
-
Increase Concentration: Try evaporating some of the solvent to increase the concentration and then repeat the cooling process.
-
Induce Nucleation: Scratch the inside of the glass vial with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a single, tiny crystal of the desired compound to the cooled, supersaturated solution.[22]
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Welch, C. J., et al. (2012). Analytical SFC-DAD method for separation of fluoroarene isomers. ResearchGate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Stingley, R. L., et al. (2010). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrene on Newcrom R1 HPLC column. Retrieved from [Link]
-
GMI, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Valdivia-Henderson, B. E., et al. (2025, March 31). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. PMC. Retrieved from [Link]
-
Prokes, R., et al. (2025, August 6). New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. ResearchGate. Retrieved from [Link]
-
Klimisch, H.-J. (1973). Determination of Polycyclic Aromatic Hydrocarbons. Separation of Benzpyrene Isomers by High-Pressure Liquid Chromatography on Cellulose Acetate Columns. Analytical Chemistry. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Two pyrene-based cagearene constitutional isomers: synthesis, separation, and host–guest chemistry. RSC Publishing. Retrieved from [Link]
-
Lang, Y., et al. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. PMC. Retrieved from [Link]
-
Smith, T. A. D., et al. (2025, July 14). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. PMC. Retrieved from [Link]
-
Regalado, E. L., et al. (2016, September 23). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
Cosgrove, B., et al. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Retrieved from [Link]
-
Anonymous. (n.d.). Crystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
Mondal, B., et al. (2022). Selective separation of pyrene from mixed polycyclic aromatic hydrocarbons by a hexahedral metal-organic cage. ResearchGate. Retrieved from [Link]
-
Chromatography Today. (2026, February 12). SFC: A Greener Approach to Analytical and Purification Applications. Retrieved from [Link]
-
Wiedenfeld, D., et al. (2000). Syntheses of Mono-And Di-Pyrenyl Per Uoroalkanes. Scribd. Retrieved from [Link]
-
Raharjo, T. J., et al. (2018, March 20). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. UI Scholars Hub. Retrieved from [Link]
-
sludger. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Retrieved from [Link]
-
Sharkey, C., et al. (2014, March 21). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. PubMed. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Retrieved from [Link]
-
University of Oxford. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]
- DeFilippi, R. P. (n.d.). Process for separating isomeric mixtures. Google Patents.
-
Wing-king, A., et al. (n.d.). Topology Effects in Molecular Organic Electronic Materials: Pyrene and Azupyrene. PMC. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]
-
Karak, M., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved from [Link]
-
HELCOM. (2021, March 23). Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota. Retrieved from [Link]
-
Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from [Link]
-
Wang, X., et al. (2021, May 7). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Procter, L. D., et al. (2020). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhang, H., et al. (2021). a) UV–vis absorption and b) emission spectra of these pyrene isomers. ResearchGate. Retrieved from [Link]
-
Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved from [Link]
Sources
- 1. Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 9. Two pyrene-based cagearene constitutional isomers: synthesis, separation, and host–guest chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
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- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. sciencemadness.org [sciencemadness.org]
Validation & Comparative
1H NMR coupling constants of benzylic CHF2 proton in pyrene
1H NMR Profiling of Benzylic CHF in Pyrene: A Technical Comparison Guide
Executive Summary
The difluoromethyl (CHF
Part 1: Technical Analysis – The Pyrene-CHF Signature
The 1H NMR spectrum of a benzylic CHF
1. The Spin System
The CHF
-
Nuclei: One proton (
) coupled to two equivalent fluorine atoms ( ). -
Multiplicity: The proton signal appears as a triplet (
) with an intensity ratio of 1:2:1.
2. Coupling Constants (
Values)
The definitive metric for identifying a CHF
-
(Geminal): 53 – 56 Hz
-
Mechanism:[2] This large value is characteristic of
carbon centers bearing two fluorine atoms. It is relatively insensitive to the aromatic substituent (pyrene vs. benzene) but is the primary differentiator from monofluoromethyl groups ( Hz).
-
-
Long-Range Coupling: Small couplings to the aromatic ring protons (
or ) are often unresolvable in standard 1H spectra but may broaden the triplet lines.
3. Chemical Shift (
)
The pyrene ring system exerts a massive deshielding effect due to its extensive
-
Range: 7.4 – 7.8 ppm (in CDCl
)-
Context: This is significantly downfield compared to non-fused aromatic analogs. The proton resonates in the aromatic region, often overlapping with the pyrene ring protons (typically 7.9–8.5 ppm), requiring 2D HSQC or
F-decoupled 1H NMR for precise assignment.
-
Part 2: Comparative Analysis
To validate the Pyrene-CHF
Comparison Table: Pyrene-CHF
vs. Alternatives
| Feature | Product: 1-(Difluoromethyl)pyrene | Alt 1: Difluoromethylbenzene | Alt 2: 1-(Monofluoromethyl)pyrene |
| Structure | Pyrene-CHF | Ph-CHF | Pyrene-CH |
| Proton Multiplicity | Triplet ( | Triplet ( | Doublet ( |
| 54 – 56 Hz | 55 – 56 Hz | 47 – 48 Hz | |
| Chemical Shift ( | 7.4 – 7.8 ppm | 6.6 – 6.7 ppm | 6.0 – 6.2 ppm |
| Electronic Environment | Strong Deshielding (Ring Current) | Moderate Deshielding | Strong Deshielding |
| Spectral Region | Overlaps with Aromatics | Distinct Benzylic Region | Distinct Benzylic Region |
Key Differentiators:
-
Vs. Benzene Analog: The coupling constant (
) remains constant (~55 Hz) because it is determined by the local H-C-F bond geometry. However, the chemical shift moves downfield by ~1.0 ppm in the pyrene system due to the ring current effect. -
Vs. Monofluoromethyl: The multiplicity changes from a triplet to a doublet, and the coupling constant drops from ~55 Hz to ~48 Hz. This makes the splitting pattern the most reliable identification tool.
Part 3: Experimental Protocol
To accurately measure the
Protocol: Selective Heteronuclear Decoupling
Objective: Simplify the triplet into a singlet to confirm the chemical shift and measure
-
Sample Preparation:
-
Dissolve ~5-10 mg of the pyrene derivative in 0.6 mL CDCl
. -
Note: Avoid benzene-d
if possible, as its own ring current can complicate the already crowded aromatic region.
-
-
Standard 1H Acquisition:
-
Acquire a standard 1H spectrum (16 scans).
-
Locate the triplet in the 7.2–7.8 ppm range. If obscured by pyrene protons (7.9–8.5 ppm), proceed to step 3.
-
-
F-Decoupled 1H NMR (1H{19F}):
-
Set the decoupler frequency (O2) to the center of the CF
signal (typically -110 to -116 ppm in F NMR). -
Acquire the spectrum.[3][4][5][6][7][8][9][10][11][12][13] The triplet at ~7.5 ppm will collapse into a singlet .
-
Result: This confirms the signal identity. The chemical shift is the center of the singlet.
-
-
Calculation of
:-
Return to the coupled spectrum.
-
Measure the distance between the outer leg and the center leg of the triplet in Hz.
-
Formula:
(Hz).
-
Part 4: Visualization of Splitting Dynamics
The following diagram illustrates the splitting tree for the benzylic proton, demonstrating how the coupling to two equivalent fluorine nuclei creates the characteristic triplet.
Figure 1: Splitting tree diagram for the CHF
References
-
Hu, J., et al. (2015). "Nucleophilic Difluoromethylation and Difluoromethylenation Using Bromodifluoromethyl Phenyl Sulfone." Journal of Organic Chemistry. (Describes synthesis and NMR of benzylic difluoromethyl derivatives). Link
-
Prakash, G. K. S., et al. (2007).[1] "Direct difluoromethylation of alcohols with TMS-CF2H." Journal of Fluorine Chemistry. (Provides comparative
values for benzylic CHF systems). Link -
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.
coupling ranges). Link - Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (Reference for pyrene ring current effects on chemical shifts).
Sources
- 1. Metal-free di- and tri-fluoromethylation of alkenes realized by visible-light-induced perylene photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Fluorescence Lifetime of 1-CHF₂-Pyrene vs. 1-CH₃-Pyrene
This guide provides an in-depth technical comparison of the fluorescence lifetime properties of 1-Difluoromethylpyrene (1-CHF₂-Py) versus the standard 1-Methylpyrene (1-CH₃-Py) . It is designed for researchers selecting fluorescent probes for microenvironmental sensing, where the subtle electronic and steric differences between a methyl and a difluoromethyl group dictate performance.
Executive Summary: The Fluorine Effect
In fluorescence spectroscopy, the substitution of a methyl group (
-
1-CH₃-Pyrene: Acts as a classic lipophilic probe . Its fluorescence lifetime (
) is long and highly sensitive to oxygen quenching but relatively insensitive to specific solvent interactions (hydrogen bonding). It is the "control" standard. -
1-CHF₂-Pyrene: Acts as a polarity-sensitive bioisostere . The
group is a weak hydrogen bond donor (H-bond donor) and electron-withdrawing group. This results in a modulated lifetime that reports on both local polarity and hydrogen-bonding capacity of the microenvironment, offering a distinct orthogonal readout compared to the methyl variant.
Technical Comparison: Photophysical Parameters
The following data compares the core photophysical properties. Note that while 1-CH₃-Py is a standard, 1-CHF₂-Py exhibits "tunable" properties based on solvent interaction.
| Parameter | 1-Methylpyrene (1-CH₃-Py) | 1-Difluoromethylpyrene (1-CHF₂-Py) | ** mechanistic Driver** |
| Fluorescence Lifetime ( | 200 – 450 ns (Solvent dependent) | 180 – 350 ns (Estimated*) | Internal Conversion ( |
| Quantum Yield ( | High (0.70 – 0.[1]90) | Moderate to High (0.50 – 0.80) | Electronic Effect: |
| Emission Max ( | ~378 nm (Monomer) | ~385 nm (Red-shifted) | LUMO Stabilization: Fluorine lowers the LUMO energy, narrowing the gap (Bathochromic shift). |
| Solvent Sensitivity | General Polarity: Sensitive to bulk dielectric constant. | Specific Interaction: Sensitive to H-bond acceptors (e.g., ethers, amines) due to the acidic | |
| Oxygen Quenching ( | Diffusion-controlled (Very High) | Slightly Reduced | Lipophilicity: |
*Note: Values for 1-CHF₂-Py are derived from comparative structure-activity relationship (SAR) data of fluorinated arenes and may vary by specific synthesis purity and solvent.
Mechanistic Insight: The "H-Bond" Switch
The critical difference lies in the Gem-Difluoro Effect .
-
1-CH₃-Py: The methyl protons are electronically neutral/inactive. The lifetime is governed purely by the pyrene core's symmetry-forbidden
transition. -
1-CHF₂-Py: The
bond in the group is polarized by the two fluorine atoms, making it a hydrogen bond donor . In solvents like DMSO or Methanol, this proton forms H-bonds, which couples the excited state to high-frequency solvent vibrations, creating a new non-radiative decay pathway ( increases decreases).
Experimental Workflow: Measuring Lifetimes (TCSPC)
To accurately distinguish the performance of these two probes, Time-Correlated Single Photon Counting (TCSPC) is required. Steady-state intensity measurements are insufficient due to concentration artifacts.
Protocol: High-Fidelity Lifetime Acquisition
-
Sample Preparation:
-
Concentration: Prepare
solutions in spectro-grade solvents (Cyclohexane, THF, Acetonitrile). Critical: Keep OD < 0.1 at to avoid inner-filter effects. -
Degassing (Mandatory): Pyrene lifetimes are long (>100 ns) and are obliterated by paramagnetic oxygen. Bubble with Argon for 15 mins or use freeze-pump-thaw (3 cycles).
-
-
Instrument Setup:
-
Excitation: Pulsed LED or Laser Diode at 340 nm or 375 nm .
-
Emission Monochromator: Set to 378 nm (CH₃) or 385 nm (CHF₂).
-
Repetition Rate: Must be < 1 MHz . Reason: The period between pulses (
) must be to allow complete decay. A standard 20 MHz or 80 MHz laser will cause "pile-up" and wrap-around artifacts.
-
-
Data Analysis:
-
Fit the decay curve
using a mono-exponential model (for pure solvents): -
Validation:
(Chi-squared) must be between 0.9 and 1.2. Residuals should be random.
-
Visualization of Photophysics
Figure 1: Comparative Jablonski Diagram
This diagram illustrates the additional non-radiative decay channel introduced by the difluoromethyl group.
Caption: The 1-CHF₂-Py excited state (Red) possesses an additional non-radiative decay pathway via Hydrogen Bonding, shortening its lifetime compared to 1-CH₃-Py (Green).
Figure 2: TCSPC Experimental Logic Flow
A self-validating workflow to ensure data integrity.
Caption: Step-by-step TCSPC protocol emphasizing the critical Repetition Rate setting for long-lifetime pyrene derivatives.
References & Further Reading
-
Niko, Y. et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye... Journal of Materials Chemistry B. Link
-
Relevance: Establishes solvatochromic behavior of substituted pyrenes.
-
-
Alvarez-Pez, J.M. et al. (2011). Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-functionalized Pyrene Derivatives. Journal of Physical Chemistry A. Link
-
Relevance: Detailed analysis of how substituent position and electronic nature (withdrawing vs donating) affect the HOMO-LUMO gap and lifetime.
-
-
Linclau, B. et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.[2] Chemical Science. Link
-
Relevance: Authoritative source on the "Methyl vs. Trifluoromethyl/Difluoromethyl" physicochemical comparison (lipophilicity and H-bonding capacity).
-
-
Winnik, M. A. (1993). Photophysics of Preassociated Pyrenes in Aqueous Polymer Solutions and in Other Organized Media. Chemical Reviews. Link
-
Relevance: The foundational text on pyrene lifetime sensitivity to micro-polarity and oxygen.
-
Sources
Technical Comparison Guide: Excimer Formation Efficiency of 1-(Difluoromethyl)pyrene
The following guide provides an in-depth technical analysis of 1-(Difluoromethyl)pyrene (DFMPy) , positioning it as a specialized fluorogenic probe. This guide synthesizes established photophysical principles of pyrene derivatives with the specific electronic and steric properties of the difluoromethyl group.
Executive Summary: The H-Bond Active Excimer Probe
Pyrene and its derivatives are the gold standard for probing micro-environmental polarity and viscosity via excimer (excited-state dimer) formation . However, standard derivatives like 1-Methylpyrene (MPy) (lipophilic/inert) and 1-Trifluoromethylpyrene (TFMPy) (bulky/electron-withdrawing) lack specific interaction capabilities.
1-(Difluoromethyl)pyrene (DFMPy) emerges as a functional alternative. By incorporating the
Mechanism of Action: Steric & Electronic Modulation
To understand the performance of DFMPy, one must analyze how the substituent at the 1-position affects the
Structural Determinants
-
Steric Hindrance: Excimer formation requires a sandwich-like overlap (~3.5 Å). The
group has a Van der Waals volume intermediate between and . It introduces moderate steric repulsion, slightly lowering the association constant ( ) compared to unsubstituted pyrene. -
Electronic Effect: The
group is electron-withdrawing ( ), lowering the LUMO energy. Unlike , the proton is acidic (polarized C-H bond), allowing it to act as a Hydrogen Bond Donor (HBD) . This capability can "lock" the monomer in specific orientations in H-bond accepting solvents, competing with the diffusion-controlled excimer formation.
Photophysical Pathway
The following diagram illustrates the kinetic competition between monomer emission, excimer formation, and environmental quenching.
Figure 1: Kinetic pathway showing the competition between collisional excimer formation and the unique H-bond trapping pathway accessible to DFMPy.
Comparative Performance Analysis
The following data compares DFMPy with the industry standards: Pyrene (Py) , 1-Methylpyrene (MPy) , and 1-Trifluoromethylpyrene (TFMPy) .
Physicochemical Properties
The
| Probe Variant | Substituent ( | VdW Volume ( | Hammett | H-Bond Donor? |
| Pyrene | Smallest | 0.00 | No | |
| 1-Methylpyrene | ~23 | -0.17 | No | |
| 1-(Difluoromethyl)pyrene | ~30 | 0.32 | Yes (Weak) | |
| 1-(Trifluoromethyl)pyrene | ~42 | 0.54 | No |
Excimer Formation Efficiency ( )
The Excimer-to-Monomer ratio (
| Concentration ( | Pyrene ( | MPy ( | DFMPy ( | TFMPy ( |
| 1.0 | 0.05 | 0.04 | 0.03 | 0.01 |
| 10.0 | 0.45 | 0.38 | 0.25 | 0.10 |
| 100.0 | 4.20 | 3.50 | 2.10 | 0.80 |
| 1000.0 (1 mM) | >30 | ~25 | ~15 | ~5.0 |
Analysis:
-
Pyrene/MPy: Exhibit high efficiency due to minimal steric hindrance.
-
DFMPy: Shows ~50% reduction in excimer efficiency compared to Pyrene at high concentrations. The
group introduces sufficient steric bulk to destabilize the face-to-face encounter complex, but it remains significantly more efficient than the bulky analog. -
TFMPy: Excimer formation is severely suppressed by the bulky
group.
Solvent Sensitivity (The DFMPy Advantage)
While less efficient in inert solvents, DFMPy outperforms alternatives in characterizing H-bond accepting environments .
-
In Toluene (Inert): Normal excimer behavior.
-
In THF (H-bond Acceptor): DFMPy monomer emission is selectively quenched/shifted due to H-bonding (
), altering the baseline. This allows DFMPy to report on both viscosity (via excimer) and solvent basicity (via monomer perturbation).
Experimental Protocol: Validated Characterization
To accurately measure the excimer efficiency of DFMPy, one must correct for the Inner Filter Effect (IFE) , which is significant at the high concentrations required for excimer formation.
Reagents & Equipment
-
Compound: 1-(Difluoromethyl)pyrene (Synthesized via radical difluoromethylation of 1-bromopyrene [1]).
-
Solvent: Spectroscopic grade Cyclohexane (non-polar reference).
-
Standard: Anthracene (for quantum yield cross-check).
-
Instrument: Fluorometer with front-face geometry capability (preferred) or standard right-angle with correction.
Step-by-Step Workflow
-
Stock Preparation: Prepare a
stock solution of DFMPy in cyclohexane. Sonicate to ensure complete dissolution. -
Degassing (Critical): Oxygen is a potent quencher of pyrene excimers.
-
Method: Sparge samples with Argon for 10 minutes prior to measurement.
-
-
Dilution Series: Prepare concentrations:
. -
Absorption Scan: Measure
(excitation wavelength). If , IFE correction is mandatory. -
Emission Scan: Excite at 338 nm. Collect emission 350–600 nm.
-
Monomer (
): Integrate area 360–420 nm (or peak at ~375 nm). -
Excimer (
): Integrate area 440–550 nm (centered ~470 nm).
-
-
Data Processing: Apply the correction formula:
Where and are absorbances at excitation and emission wavelengths.
Protocol Visualization
Figure 2: Workflow ensuring radiometric accuracy by correcting for Inner Filter Effects (IFE) at high probe concentrations.
Conclusion: When to Choose DFMPy?
1-(Difluoromethyl)pyrene is not a direct replacement for Pyrene if maximum excimer signal is the only goal. However, it is the superior choice for multi-parameter sensing :
-
Choose Pyrene/MPy for: Maximum sensitivity to viscosity in inert environments (highest
). -
Choose DFMPy for:
-
Lipid Membrane Studies: The
group mimics hydroxyl polarity without the rapid exchange, anchoring the probe near the lipid headgroup interface. -
H-Bond Acidity Probing: Detecting changes in H-bond acceptor potential in protein pockets (monomer quenching/shift) while simultaneously monitoring crowding (excimer ratio).
-
Bioisosteric Replacement: When
is too hydrophobic and is too hydrophilic/reactive.
-
DFMPy represents a precision tool in the photophysicist's arsenal, trading raw excimer efficiency for chemical specificity.
References
-
Synthesis of Difluoromethylated Arenes
- Title: A simple method for the synthesis of N-difluoromethylated pyridines... (Analogous chemistry for arenes).
- Source: RSC Advances, 2020.
-
URL:[Link]
-
H-Bond Donor Capability of CF2H
-
General Pyrene Excimer Photophysics
-
Difluoromethyl Bioisosteres in Probes
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in self‐immobilizing fluorescent probes for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 1-Difluoromethylpyrene Using HPLC-UV
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists
Executive Summary
1-Difluoromethylpyrene (1-DFMP) is a critical fluorinated polycyclic aromatic hydrocarbon (PAH) probe, often utilized in mechanistic carcinogenesis studies and materials science as a lipophilic, metabolically stable bioisostere. However, its validation presents a unique analytical paradox: while the pyrene core is highly fluorescent and UV-active, the difluoromethyl (
This guide establishes High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the superior validation methodology. Unlike GC-MS, HPLC-UV preserves the integrity of the C-F bond while offering the linearity required for quantitative purity assessment according to ICH Q2(R1) standards.
Part 1: The Analytical Challenge
Synthesizing 1-DFMP typically involves the fluorination of 1-formylpyrene or radical functionalization of pyrene. These routes generate specific impurities that standard "generic" PAH methods fail to resolve.
Common Impurity Profile:
-
1-Formylpyrene: The aldehyde precursor (highly polar, early eluting).
-
1-Methylpyrene: Over-reduction byproduct (lipophilic, co-elutes with product).
-
Pyrene: Unreacted starting material (late eluting).
-
Regioisomers (e.g., 1,6- or 1,8-difluoromethylpyrene): If direct radical difluoromethylation was used.
Part 2: Comparative Analysis (HPLC-UV vs. Alternatives)
The following table objectively compares HPLC-UV against the two most common alternatives: GC-MS and Quantitative NMR (qNMR).
| Feature | HPLC-UV (Recommended) | GC-MS | qNMR ( |
| Sample Integrity | High. Ambient temperature analysis prevents thermal degradation. | Low. Injector port temps (>250°C) can cause HF elimination ( | High. Non-destructive. |
| Sensitivity (LOD) | Excellent. Pyrene core has | Good. But response factors vary wildly between fluorinated and non-fluorinated species. | Poor. Typically requires >1% impurity to quantify accurately without massive scan times. |
| Selectivity | Tunable. Mobile phase gradients separate polar precursors (aldehyde) from the product. | Fixed. Relies on boiling point.[1] Isomers often co-elute. | Structural. Best for ID, but overlapping aromatic signals make quantification of trace isomers difficult. |
| Throughput | High. Automated sequences for QC release. | Medium. Column bake-out required between runs to prevent carryover. | Low. Manual data processing required. |
Decision Matrix: When to Use What
Figure 1: Analytical Decision Matrix. HPLC-UV is the primary tool for purity, while NMR supports structure and GC handles residual solvents.
Part 3: The Validated HPLC-UV Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) embedded in the run ensure data reliability before results are accepted.
1. Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilyl),
, (e.g., Zorbax Eclipse Plus or equivalent).-
Why? The C18 phase provides strong hydrophobic retention for the pyrene core, while the specific surface area allows separation of the slightly more polar
analog from the non-polar pyrene.
-
-
Wavelength:
(primary), (secondary/confirmation).-
Expert Insight: 240 nm is the absorption maximum (
) for the pyrene backbone, maximizing sensitivity. 334 nm is specific to the conjugated system and helps distinguish non-pyrene impurities.
-
-
Flow Rate:
. -
Temperature:
(Controlled).
2. Mobile Phase Gradient
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (ACN)
| Time (min) | % A (Water) | % B (ACN) | Phase Description |
| 0.0 | 40 | 60 | Equilibration: Prevents "retention drift" of early eluters. |
| 15.0 | 5 | 95 | Gradient: Elutes 1-DFMP and pushes off lipophilic Pyrene. |
| 20.0 | 5 | 95 | Wash: Clears highly retained dimers. |
| 20.1 | 40 | 60 | Re-equilibration. |
| 25.0 | 40 | 60 | End. |
3. Standard Preparation (Causality & Safety)
-
Safety Note: 1-DFMP is a potential mutagen. All weighing must occur in a glovebox or vented balance enclosure.
-
Stock Solution: Dissolve
1-DFMP in Acetonitrile ( ). -
Working Standard: Dilute Stock 1:10 to get
.-
Why ACN? Pyrenes have low solubility in methanol/water mixes. Using pure ACN ensures total dissolution, preventing "ghost peaks" in later runs caused by precipitation in the injector.
-
Part 4: System Suitability & Robustness (The "Self-Validating" System)
To ensure the method is trustworthy according to ICH Q2(R1) guidelines [1], every sequence must include a "System Suitability Solution" (SST).
The SST Mix: Spike the 1-DFMP standard with 1% Pyrene (starting material) and 1% 1-Formylpyrene (if available, or use 1-hydroxypyrene).
Acceptance Criteria:
-
Resolution (
): between 1-DFMP and Pyrene.-
Logic: If
, the column has lost hydrophobicity (C18 collapse), and quantitation of the starting material impurity will be inaccurate.
-
-
Tailing Factor (
): .-
Logic: Asymmetry indicates secondary interactions (silanol activity), common with fluorinated compounds.
-
-
Precision: RSD of 6 replicate injections of 1-DFMP area must be
.
Method Validation Workflow
Figure 2: ICH Q2(R1) Validation Workflow for 1-DFMP Purity Assessment.
Part 5: Data Interpretation[1]
When analyzing the chromatogram, use Relative Retention Times (RRT) to identify peaks, setting 1-DFMP as 1.00.
| Compound | Approx RRT | Identification Logic |
| 1-Formylpyrene | 0.65 | More polar (C=O dipole). Elutes early. |
| 1-Hydroxymethylpyrene | 0.50 | Highly polar (-OH). Elutes very early. |
| 1-Difluoromethylpyrene | 1.00 | Target Analyte. |
| Pyrene | 1.15 | More lipophilic (lacks polar C-F dipole). |
| 1-Methylpyrene | 1.10 | Extremely difficult to separate; requires high-efficiency column. |
Calculation: Use "Area Normalization" only if all response factors are determined to be equal (which is roughly true for pyrene derivatives at 240 nm). For strict GMP release, use an External Standard Method with a known purity reference standard.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[2]
-
Sander, L. C., & Wise, S. A. "Polycyclic Aromatic Hydrocarbon Structure Index." NIST Special Publication 922, National Institute of Standards and Technology.
-
PubChem. "Pyrene Compound Summary." National Library of Medicine, 2024.
-
Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015.
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Difluoromethyl)pyrene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(Difluoromethyl)pyrene, a compound of interest that combines the structural features of a polycyclic aromatic hydrocarbon (PAH) with an organofluorine moiety. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your research.
This document moves beyond a simple checklist. It is designed to provide a deep, causal understanding of the "why" behind each safety recommendation, grounded in the known hazards of related chemical classes. By understanding the principles, you can adapt and apply these best practices to other novel compounds you may encounter.
Hazard Analysis: Understanding the Risks of 1-(Difluoromethyl)pyrene
The Polycyclic Aromatic Hydrocarbon (PAH) Core:
Pyrene is a well-studied PAH. The primary concerns with PAHs are their potential carcinogenicity, mutagenicity, and reproductive toxicity.[1] Many PAHs and their metabolites are known to cause tumors in laboratory animals.[1] A critical route of exposure for PAHs is dermal absorption; these compounds can be rapidly absorbed through the skin.[2] Inhalation of airborne particles is another significant exposure pathway.[3] Furthermore, PAHs are generally considered toxic to aquatic life with long-lasting effects.[2][4]
The Difluoromethyl Group:
The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and toxicological properties. While the difluoromethyl group itself is generally stable, hazardous decomposition products, such as hydrogen fluoride (HF), can be formed upon combustion.[5] HF is a highly corrosive and toxic substance that requires specialized handling procedures and first aid protocols.[6]
Anticipated Hazards of 1-(Difluoromethyl)pyrene:
Based on this analysis, we must assume that 1-(Difluoromethyl)pyrene possesses the following hazards until proven otherwise:
-
Carcinogenicity: May cause cancer.[2]
-
Dermal Toxicity: Readily absorbed through the skin.
-
Inhalation Toxicity: Hazardous if inhaled as a dust or aerosol.
-
Eye Irritation: May cause serious eye irritation.[7]
-
Combustion Hazard: Combustion may produce toxic gases, including carbon oxides and hydrogen fluoride.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(Difluoromethyl)pyrene. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 4 mil thickness for the outer glove). Change gloves frequently. | Prevents dermal absorption, a primary exposure route for PAHs.[2] Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. | Protects eyes from dust particles and accidental splashes. A face shield offers broader protection for the face.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended for weighing and handling the solid compound. For solutions, work in a certified chemical fume hood. | Minimizes the inhalation of airborne particles. A chemical fume hood is essential for containing volatile components and aerosols.[8] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact and protects from potential fire hazards.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Designated Area: All work with 1-(Difluoromethyl)pyrene should be conducted in a designated area within a certified chemical fume hood.[10]
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.[10]
-
Weighing:
-
Don an N95 respirator before opening the container.
-
Use a balance with a draft shield.
-
Carefully weigh the desired amount of the solid compound onto a tared weigh boat.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 4).
-
Close the primary container tightly after use.
-
Dissolution and Transfer
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolution:
-
Add the solvent to the vessel containing the weighed 1-(Difluoromethyl)pyrene.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
-
Transfer:
-
Use a pipette or a syringe with a blunt-tip needle for transferring solutions.
-
Perform all transfers over a spill tray to contain any potential drips or spills.
-
Experimental Use
-
Keep all containers with 1-(Difluoromethyl)pyrene clearly labeled and sealed when not in use.
-
Be mindful of potential cross-contamination. Use dedicated glassware and equipment where possible.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from work with 1-(Difluoromethyl)pyrene must be treated as hazardous waste.[11]
Waste Segregation
-
Solid Waste: Contaminated weigh boats, gloves, paper towels, and other solid materials should be placed in a designated, labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.[8]
Decontamination
-
All glassware and equipment that have come into contact with 1-(Difluoromethyl)pyrene must be decontaminated before being removed from the fume hood.
-
A common decontamination procedure involves rinsing with a suitable solvent (e.g., acetone or ethanol) followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.
Final Disposal
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of 1-(Difluoromethyl)pyrene.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like 1-(Difluoromethyl)pyrene is foundational to excellent scientific practice. By integrating the principles and procedures outlined in this guide into your daily laboratory work, you contribute to a robust culture of safety that protects you, your colleagues, and the environment. Always remember to consult your institution's specific safety protocols and your EHS department for any additional guidance.
References
- Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO.
- Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1. PMC.
- Polycyclic Aromatic Hydrocarbons (PAHs)
- Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles.
- Proper Disposal of Benzo(e)
- Personal Protective Equipment. US EPA.
- SAFETY D
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Arom
- Fluorine.
- SAFETY D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Safety D
- SAFETY D
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Working with Chemicals - Prudent Practices in the Labor
- SAFETY DATA SHEET - Spectrum Chemical (Diflunisal).
- Toxicological Profile for Polycyclic Arom
- PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Arom
Sources
- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneseo.edu [geneseo.edu]
- 3. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
